molecular formula C6H11F2N B1401557 (3,3-Difluorocyclopentyl)methanamine CAS No. 1260790-17-7

(3,3-Difluorocyclopentyl)methanamine

Cat. No.: B1401557
CAS No.: 1260790-17-7
M. Wt: 135.15 g/mol
InChI Key: MBNJAGKPJGONBM-UHFFFAOYSA-N
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Description

(3,3-Difluorocyclopentyl)methanamine: is a chemical compound with the molecular formula C6H11F2N and a molecular weight of 135.16 g/mol It is characterized by the presence of a cyclopentyl ring substituted with two fluorine atoms at the 3-position and an amine group attached to the methylene carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the difluoromethylation of cyclopentane derivatives using difluorocarbene reagents . The reaction conditions often require the use of catalysts and specific temperature controls to ensure the selective introduction of fluorine atoms.

Industrial Production Methods: Industrial production of (3,3-Difluorocyclopentyl)methanamine may involve large-scale difluoromethylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: (3,3-Difluorocyclopentyl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorocyclopentanone derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

Chemistry: In chemistry, (3,3-Difluorocyclopentyl)methanamine is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is investigated for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Medicine: In medicine, this compound is explored for its potential therapeutic applications. Its unique chemical properties may contribute to the development of new pharmaceuticals with improved efficacy and safety profiles.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its incorporation into polymers and other materials can enhance their properties, such as thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of (3,3-Difluorocyclopentyl)methanamine involves its interaction with specific molecular targets. The presence of fluorine atoms can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and the biological or chemical context in which the compound is used .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both fluorine atoms and an amine group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(3,3-difluorocyclopentyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F2N/c7-6(8)2-1-5(3-6)4-9/h5H,1-4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBNJAGKPJGONBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1CN)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20855675
Record name 1-(3,3-Difluorocyclopentyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20855675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260790-17-7
Record name 1-(3,3-Difluorocyclopentyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20855675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3,3-difluorocyclopentyl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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